
(2-(Chloromethyl)pentyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Chloromethyl)pentyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a chloromethyl group and a pentyl chain. The molecular formula of this compound is C11H21Cl, and it has a molecular weight of 188.74 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)pentyl)cyclopentane can be achieved through several synthetic routes. One common method involves the chloromethylation of cyclopentane followed by the alkylation with a pentyl chain. The reaction conditions typically include the use of a chloromethylating agent such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Chloromethyl)pentyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
(2-(Chloromethyl)pentyl)cyclopentane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of (2-(Chloromethyl)pentyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the development of antimicrobial agents and chemical probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
(2-(Bromomethyl)pentyl)cyclopentane: A bromine-substituted analog with similar reactivity but different reactivity profile due to the presence of bromine instead of chlorine.
Uniqueness
(2-(Chloromethyl)pentyl)cyclopentane is unique due to the presence of both a chloromethyl group and a pentyl chain on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
2-(chloromethyl)pentylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-2-5-11(9-12)8-10-6-3-4-7-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
UMQIFMAGWGZOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





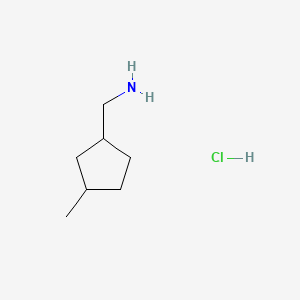

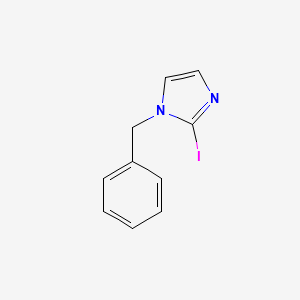
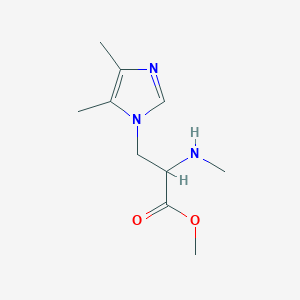
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)

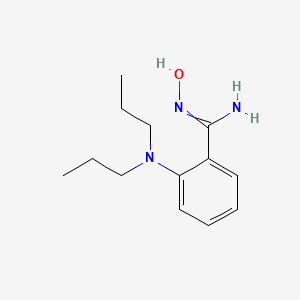
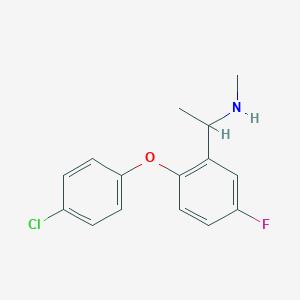
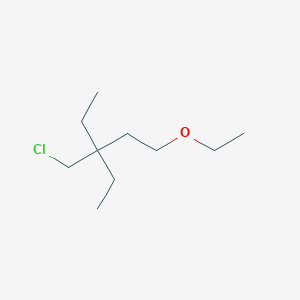
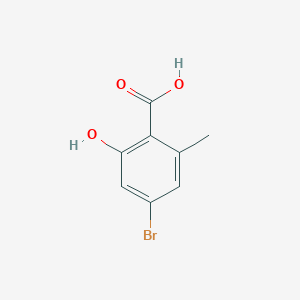
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
